Fmoc-aminooxy-PEG12-NHS ester
Description
Contextualizing the Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Systems Research
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their introduction into biological and chemical systems, a process known as PEGylation, dates back to the 1970s. chempep.com PEG linkers are prized for a unique combination of properties that make them ideal for a variety of advanced research applications. chempep.combroadpharm.com
Key properties and their implications in research are summarized below:
| Property | Significance in Research |
| Water Solubility | The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules, which is crucial for their use in aqueous biological environments. chempep.comcreativepegworks.com |
| Biocompatibility | PEG is generally non-toxic and elicits a minimal immune response, making it suitable for in vivo applications. chempep.comcreative-diagnostics.com |
| Flexibility | The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility. chempep.com |
| "Stealth" Properties | PEG forms a hydration shell around the molecule it is attached to, which can shield it from recognition by the immune system and proteolytic enzymes. chempep.combroadpharm.com This leads to a longer circulation time in the bloodstream. creativepegworks.com |
| Tunable Length | PEG linkers can be synthesized with a precise number of repeating units, allowing for fine-tuning of the spacing and overall properties of the conjugate. chempep.com Monodisperse PEGs, like the PEG12 in Fmoc-aminooxy-PEG12-NHS ester, have a defined molecular weight and structure. broadpharm.comcreative-diagnostics.com |
These properties have made PEG linkers indispensable in fields like drug delivery, bioconjugation, and materials science. chempep.com In drug delivery, for instance, PEGylation can improve the pharmacokinetic profile of a therapeutic agent by increasing its half-life and reducing its immunogenicity. fcad.com In materials science, PEG linkers are used to functionalize surfaces and nanoparticles, enhancing their stability and biocompatibility. creativepegworks.comcreative-diagnostics.com
Structural Design and Functional Group Analysis of this compound for Research Applications
The utility of this compound stems from the distinct reactivity of its three key functional components.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgnumberanalytics.com Its primary function is to temporarily block a reactive site, in this case, the aminooxy group, preventing it from participating in unwanted side reactions during a synthetic sequence. numberanalytics.com
The Fmoc group was introduced in the 1970s as an alternative to the acid-labile tert-butyloxycarbonyl (Boc) group. numberanalytics.com The key advantage of the Fmoc group is that it can be removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This orthogonality to acid-labile protecting groups allows for selective deprotection strategies in the synthesis of complex molecules. numberanalytics.com The mild deprotection conditions associated with Fmoc chemistry are particularly beneficial for the synthesis of long and complex peptides. americanpeptidesociety.org The fluorenyl moiety also has a strong UV absorbance, which can be used to monitor the progress of coupling and deprotection steps spectrophotometrically. publish.csiro.au
The aminooxy group is a key player in bio-orthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The aminooxy group reacts specifically with aldehydes and ketones to form a stable oxime linkage. axispharm.com This reaction is highly efficient and selective, proceeding readily under physiological conditions.
This specific reactivity makes the aminooxy group a valuable tool for site-specific modification of biomolecules. For example, proteins can be engineered to contain an aldehyde or ketone functionality, which can then be selectively targeted by an aminooxy-containing molecule. This strategy is employed in the development of antibody-drug conjugates and other bioconjugates where precise control over the site of modification is crucial.
The N-hydroxysuccinimide (NHS) ester is one of the most commonly used reactive groups for the modification of primary amines, which are readily available on the surface of proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus). creative-proteomics.comresearchgate.net The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond, with the release of N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com
This conjugation reaction is typically carried out in aqueous buffers at a slightly alkaline pH (7.2-9.0), where the primary amines are deprotonated and thus more nucleophilic. creative-proteomics.comthermofisher.com While NHS esters can also react with other nucleophiles, the resulting products are generally less stable. glenresearch.com The high reactivity and selectivity of NHS esters for primary amines make them a cornerstone of bioconjugation chemistry, used for protein labeling, immobilization, and the construction of complex biomolecular assemblies. creative-proteomics.comiaea.org
Overview of Research Paradigms Utilizing Multifunctional PEG Linkers
Multifunctional PEG linkers, such as this compound, are central to a variety of advanced research paradigms. Their ability to connect different molecular entities with precise control over spacing and functionality has enabled significant progress in several areas:
Antibody-Drug Conjugates (ADCs): In ADC development, hydrophilic PEG linkers can be used to attach potent cytotoxic drugs to antibodies. researchgate.net The PEG spacer can help to overcome the hydrophobicity of the drug, improving the stability and pharmacokinetic properties of the ADC. fcad.comresearchgate.net Multifunctional linkers allow for a modular approach to ADC construction.
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com PEG linkers are often used to connect the target-binding moiety and the E3 ligase-binding moiety, and their length and composition can significantly impact the efficacy of the resulting PROTAC. medchemexpress.com this compound is cited as a PEG-based PROTAC linker. medchemexpress.com
Nanoparticle Functionalization: PEG linkers are used to modify the surface of nanoparticles for biomedical applications. creativepegworks.comnih.gov This PEGylation can enhance the nanoparticle's stability in biological fluids, prolong its circulation time, and enable the attachment of targeting ligands or therapeutic agents. creativepegworks.comnih.gov
Hydrogel Formation: In materials science, multi-arm PEG derivatives with reactive end groups are used as crosslinkers to form hydrogels. researchgate.netbiochempeg.com These hydrogels have applications in tissue engineering, drug delivery, and as medical sealants. creative-diagnostics.combiochempeg.com The properties of the hydrogel, such as its stiffness and degradation rate, can be tuned by changing the length and functionality of the PEG linker. researchgate.net
The versatility of multifunctional PEG linkers continues to drive innovation across chemical biology and material sciences, enabling the creation of increasingly sophisticated and functional molecular systems.
Structure
2D Structure
Properties
Molecular Formula |
C46H68N2O19 |
|---|---|
Molecular Weight |
953.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C46H68N2O19/c49-43-9-10-44(50)48(43)67-45(51)11-12-53-13-14-54-15-16-55-17-18-56-19-20-57-21-22-58-23-24-59-25-26-60-27-28-61-29-30-62-31-32-63-33-34-64-35-36-66-47-46(52)65-37-42-40-7-3-1-5-38(40)39-6-2-4-8-41(39)42/h1-8,42H,9-37H2,(H,47,52) |
InChI Key |
MHKZUEADYVLQRS-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fmoc-aminooxy-PEG12-NHS ester |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving Fmoc Aminooxy Peg12 Nhs Ester
Synthesis of Fmoc-aminooxy-PEG12-NHS Ester and Related PEGylated Constructs
The synthesis of a heterobifunctional linker like this compound is a multi-step process that requires precise control over the introduction and modification of its functional groups. The general strategy involves the creation of a PEG chain with two distinct termini, one of which is an aminooxy group and the other a carboxylic acid, followed by orthogonal protection and activation steps.
A plausible synthetic route starts with a commercially available PEG diol of a defined length, in this case, a 12-unit PEG. One of the terminal hydroxyl groups is selectively activated, often by conversion to a better leaving group like a tosylate or mesylate. polysciences.comjenkemusa.com This allows for the nucleophilic substitution with a protected aminooxy species. The other hydroxyl terminus is then oxidized to a carboxylic acid.
Subsequently, the aminooxy group is protected with the base-labile Fmoc group. This is a standard procedure in peptide chemistry, often employing Fmoc-succinimidyl carbonate (Fmoc-OSu). louisville.edu The final step is the activation of the terminal carboxylic acid to an NHS ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). acs.org The resulting this compound is then purified for use.
Alternatively, the synthesis can be approached by starting with a PEG molecule that already possesses a protected amine and a hydroxyl group. The hydroxyl can be converted to a carboxylic acid, which is then activated to the NHS ester. The amine can then be deprotected and converted to an aminooxy group, followed by Fmoc protection. The availability of precursors like Fmoc-aminooxy-PEG-acid from commercial sources indicates that such synthetic strategies are well-established. cd-bioparticles.netambeed.combroadpharm.com
General Principles of Solid-Phase Synthesis for Peptide and PEG Conjugates
Solid-phase peptide synthesis (SPPS) provides a robust and efficient method for the creation of peptides and has been adapted for the synthesis of PEGylated peptides. acs.orgnih.gov The core principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin. The peptide chain is then elongated in a stepwise manner by the sequential addition of N-terminally protected amino acids. Each cycle of amino acid addition consists of two main steps: the deprotection of the N-terminal protecting group (commonly Fmoc) and the coupling of the next activated amino acid. broadpharm.com
A key advantage of SPPS is that excess reagents and by-products are removed by simple washing and filtration steps, which greatly simplifies the purification process. axispharm.com This methodology is particularly well-suited for the incorporation of PEG linkers. PEG chains can be introduced at the N-terminus, the C-terminus, or on the side chain of an amino acid. nih.gov For instance, a pre-synthesized peptide on a resin can be PEGylated at its N-terminus by reacting the deprotected amine with an activated PEG derivative, such as a PEG-NHS ester. broadpharm.com
Strategies for Incorporating Heterobifunctional PEG Chains
Heterobifunctional PEG linkers, like this compound, are designed for the precise and controlled assembly of different molecular components. In the context of solid-phase synthesis, these linkers can be incorporated in several ways.
One common strategy is to couple a heterobifunctional PEG linker to a peptide that is still attached to the solid support. For example, a peptide with a free amine group (either at the N-terminus or on a lysine (B10760008) side chain) can be reacted with the NHS ester end of this compound. nih.gov This leaves the Fmoc-protected aminooxy group available for a subsequent, orthogonal conjugation step after the peptide-PEG conjugate is cleaved from the resin.
Another approach involves using a PEGylated amino acid building block during the SPPS process. For instance, an amino acid like lysine can have its side-chain amine pre-functionalized with a PEG linker. This PEGylated amino acid is then incorporated into the growing peptide chain at a specific position. nih.gov This strategy allows for precise placement of the PEG linker within the peptide sequence.
Selective Chemical Modification and Functionalization Strategies
The utility of this compound stems from the distinct reactivity of its three key functional moieties, which can be addressed selectively under different reaction conditions.
Deprotection of the Fmoc Group for Subsequent Amine Reactivity
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in SPPS. Its key advantage is its lability under basic conditions, while remaining stable to the acidic conditions often used for cleaving peptides from the resin.
The deprotection of the Fmoc group is typically achieved by treatment with a secondary amine, most commonly a solution of 20-50% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). broadpharm.com The reaction proceeds via a β-elimination mechanism. The basic piperidine abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. The dibenzofulvene is then scavenged by the excess piperidine to form a stable adduct, driving the reaction to completion.
This selective deprotection unmasks the aminooxy group on the PEG linker, making it available for subsequent conjugation reactions.
Chemoselective Conjugation via the Aminooxy Group
The aminooxy group exhibits unique reactivity that allows for highly chemoselective ligation with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages. interchim.fr This reaction is orthogonal to many other functional groups present in biomolecules, making it a powerful tool for bioconjugation.
The reaction between an aminooxy group and an aldehyde or ketone proceeds under mild, slightly acidic to neutral aqueous conditions (typically pH 4-7). The resulting oxime bond is significantly more stable towards hydrolysis than the corresponding imine (Schiff base) formed from a primary amine and a carbonyl. interchim.fr This enhanced stability is attributed to the alpha effect, where the adjacent oxygen atom of the aminooxy group increases the nucleophilicity of the nitrogen. interchim.fr
This chemoselective ligation strategy is particularly useful for conjugating the PEG linker to molecules that have been modified to contain an aldehyde or ketone group, such as proteins, peptides, or small molecule drugs.
Amidation Reactions Mediated by the NHS Ester Moiety
The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that is widely used for the acylation of primary amines. rapp-polymere.combroadpharm.com The NHS ester of this compound allows for its efficient conjugation to biomolecules containing accessible primary amino groups, such as the N-terminus of proteins or the side chain of lysine residues.
The reaction between an NHS ester and a primary amine forms a stable amide bond. This reaction is typically carried out in aqueous or mixed aqueous/organic solvents at a slightly alkaline pH (typically 7.2-8.5). rapp-polymere.com At this pH, the primary amine is sufficiently deprotonated and nucleophilic to attack the carbonyl carbon of the NHS ester. The N-hydroxysuccinimide is released as a byproduct. While the reaction is efficient, hydrolysis of the NHS ester is a competing side reaction, especially at higher pH values. Therefore, the reaction conditions, including pH, temperature, and reactant concentrations, are optimized to favor amidation. broadpharm.com
Interactive Data Tables
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Reactive Partner | Resulting Linkage | Typical Reaction pH |
| Fmoc-protected aminooxy | Deblocking agent (e.g., Piperidine) | Free aminooxy | > 9 (Basic) |
| Aminooxy | Aldehyde or Ketone | Oxime | 4.0 - 7.0 |
| NHS ester | Primary Amine | Amide | 7.2 - 8.5 |
Table 2: Common Reagents and Solvents
| Process | Reagent/Solvent | Purpose |
| Fmoc Deprotection | Piperidine | Removal of Fmoc protecting group |
| Fmoc Deprotection | N,N-Dimethylformamide (DMF) | Solvent |
| NHS Ester Amidation | Phosphate Buffered Saline (PBS) | Buffer for conjugation |
| NHS Ester Amidation | Dimethyl sulfoxide (B87167) (DMSO) | Co-solvent for poorly soluble reagents |
| Oxime Ligation | Acetate or Phosphate Buffer | Buffer for conjugation |
Orthogonal Functionalization and Multi-Component Assembly Approaches
The heterobifunctional nature of this compound positions it as a valuable tool in the precise construction of complex biomolecular architectures through orthogonal functionalization and multi-component assembly strategies. This linker possesses two distinct reactive moieties—an N-hydroxysuccinimide (NHS) ester and a fluorenylmethyloxycarbonyl (Fmoc)-protected aminooxy group—each exhibiting chemoselective reactivity towards different functional groups. This orthogonality allows for the sequential or simultaneous conjugation of multiple molecular entities in a controlled manner.
The NHS ester end of the molecule is highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins and peptides, forming stable amide bonds. axispharm.comthermofisher.comglenresearch.com This reaction proceeds efficiently under mild basic conditions (pH 7-9). glenresearch.com In contrast, the aminooxy group, once deprotected, specifically reacts with aldehydes and ketones to form stable oxime linkages. axispharm.cominterchim.frbroadpharm.com The Fmoc protecting group on the aminooxy function is stable to the conditions required for the NHS ester-amine coupling but can be readily removed using a base, such as piperidine. axispharm.combroadpharm.com The polyethylene (B3416737) glycol (PEG)12 spacer is a hydrophilic chain that enhances the aqueous solubility of the linker and the resulting conjugates, while also providing spatial separation between the conjugated molecules. broadpharm.combroadpharm.combroadpharm.com
This dual reactivity enables a modular approach to synthesizing well-defined, multi-component systems. For instance, a protein can first be reacted with the NHS ester of this compound. Following this initial conjugation, the Fmoc group can be cleaved to expose the aminooxy functionality. This newly available reactive site can then be used to attach a second molecule containing an aldehyde or ketone group, such as a modified carbohydrate, a small molecule drug, or another peptide. This stepwise approach ensures precise control over the stoichiometry and orientation of the conjugated partners.
The principles of orthogonal ligation using this type of linker are fundamental to creating sophisticated structures for various applications, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized biomaterials. broadpharm.commedchemexpress.comfujifilm.com In the context of multi-component assembly, this compound can be envisioned as a central hub, connecting different molecular building blocks.
To illustrate a potential multi-component assembly, consider the construction of a hypothetical targeted drug delivery system. The assembly process would leverage the orthogonal reactivity of the linker as detailed in the following table.
| Step | Reactant 1 | Functional Group (Reactant 1) | Reactant 2 | Functional Group (Reactant 2) | Resulting Linkage |
| 1 | Targeting Antibody | Primary Amine (-NH₂) | This compound | NHS ester | Amide |
| 2 | Antibody-Linker Conjugate | Fmoc-aminooxy | Piperidine | - | Deprotection |
| 3 | Deprotected Antibody-Linker | Aminooxy (-ONH₂) | Aldehyde-modified cytotoxic drug | Aldehyde (-CHO) | Oxime |
This sequential ligation strategy ensures that the cytotoxic drug is attached specifically to the linker, which is already conjugated to the targeting antibody, thereby creating a precisely defined three-component system. The hydrophilic PEG12 spacer helps to maintain the solubility and potentially the biological activity of the antibody while positioning the drug for its therapeutic action.
The utility of this compound extends to the development of branched or multi-valent structures. By employing molecules with multiple orthogonal functional groups, this linker can facilitate the assembly of increasingly complex molecular constructs. The chemoselective nature of its reactive ends is a critical feature that allows chemists to build intricate molecular systems with a high degree of precision and control.
Reaction Mechanisms and Kinetic Studies of Fmoc Aminooxy Peg12 Nhs Ester
Mechanistic Investigations of NHS Ester Reactivity with Primary Amines
N-hydroxysuccinimide esters are among the most prevalent reagents for modifying primary amino groups in biomolecules. lumiprobe.comnih.gov This class of reagents is valued for its reactivity, selectivity, and stability, making it a cornerstone of bioconjugation strategies. glenresearch.com
The reaction between an NHS ester and a primary aliphatic amine, such as the ε-amine of a lysine (B10760008) residue or the α-amine at the N-terminus of a protein, proceeds via a nucleophilic acyl substitution. glenresearch.com The primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This attack forms a transient, unstable tetrahedral intermediate. glenresearch.com Subsequently, this intermediate collapses, leading to the elimination of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable, covalent amide bond. glenresearch.comthermofisher.com This amide linkage is robust and resistant to hydrolysis under typical physiological conditions, ensuring the permanence of the conjugation. While NHS esters are highly selective for primary amines, they can also react with other nucleophiles like hydroxyl and sulfhydryl groups, but the resulting ester and thioester bonds are less stable and can be displaced by amines. glenresearch.com
The efficiency of the conjugation reaction between an NHS ester and a primary amine is critically dependent on several reaction parameters. The pH of the reaction medium is paramount; the reaction is most efficient in the pH range of 7.2 to 9. thermofisher.com A slightly alkaline environment (optimal pH 8.3-8.5) is necessary to ensure that the primary amine is deprotonated and thus sufficiently nucleophilic to initiate the reaction. lumiprobe.com At acidic pH, the amine is protonated, rendering it non-reactive. lumiprobe.com
| Parameter | Optimal Range/Condition | Rationale and Impact on Efficiency | Source |
|---|---|---|---|
| pH | 7.2 - 9.0 (Optimal: 8.3-8.5) | Ensures primary amines are deprotonated and nucleophilic. pH > 9.0 significantly increases the rate of competing NHS-ester hydrolysis. | lumiprobe.comthermofisher.com |
| Buffer | Phosphate, Borate, HEPES, Bicarbonate | Must be free of primary amines (e.g., Tris) to avoid competitive reactions with the NHS ester. | lumiprobe.comthermofisher.com |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can help minimize hydrolysis and are often used for sensitive biomolecules. Reaction times may need to be extended. | thermofisher.com |
| Solvent | Aqueous buffer. DMSO or DMF for initial dissolution. | The NHS ester is often dissolved in a minimal amount of dry organic solvent before addition to the aqueous solution of the biomolecule. | lumiprobe.comglenresearch.com |
| Competing Reactions | Hydrolysis | The NHS ester can react with water, which competes with the amine reaction. This is more pronounced at higher pH and in dilute protein solutions. | glenresearch.comthermofisher.com |
Detailed Analysis of Aminooxy-Carbonyl Ligation (Oxime Formation)
Following the removal of the Fmoc protecting group, the exposed aminooxy functionality of the linker can react with a carbonyl group (an aldehyde or ketone) to form a stable oxime bond. This reaction, known as oxime ligation, is a highly chemoselective and bioorthogonal conjugation method, meaning it proceeds under mild aqueous conditions without interfering with most other functional groups found in biological systems. nih.gov
The formation of an oxime bond from the reaction of an aminooxy group and a carbonyl is thermodynamically favorable but can be kinetically slow, particularly at neutral pH. researchgate.net The reaction rate is pH-dependent, with optimal conditions typically found in the acidic range of pH 4-5. acs.org However, many biomolecules are unstable or insoluble under such acidic conditions. acs.org
To overcome the slow reaction kinetics at physiological pH, nucleophilic catalysts are often employed. researchgate.net Aniline (B41778) and its derivatives have been identified as effective catalysts for oxime ligation. nih.govacs.org The catalytic mechanism involves the formation of a more reactive protonated Schiff base intermediate with the aniline catalyst, which is then displaced by the aminooxy nucleophile to form the final oxime product. nih.gov Studies have shown that substituted anilines, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), can be significantly more efficient than aniline itself. acs.orgnih.gov For example, at neutral pH, p-phenylenediamine was found to accelerate protein PEGylation via oxime ligation by a factor of 120 compared to the uncatalyzed reaction, and 19-fold faster than the aniline-catalyzed reaction. acs.org The enhanced catalytic efficiency of mPDA is partly attributed to its greater aqueous solubility, which allows for its use at higher concentrations. nih.gov
| Catalyst | Relative Efficiency | Key Findings | Source |
|---|---|---|---|
| None (Uncatalyzed) | Baseline | Very slow reaction kinetics at neutral pH, often requiring long reaction times or acidic conditions. | researchgate.netacs.org |
| Aniline | Moderate | Commonly used catalyst, but can still result in slow kinetics at neutral pH, especially with low reactant concentrations. | acs.orgnih.gov |
| m-Phenylenediamine (mPDA) | High | Up to 15 times more efficient than aniline, partly due to its higher aqueous solubility allowing for higher catalyst concentrations. | nih.gov |
| p-Phenylenediamine (pPDA) | Very High | At pH 7, catalysis resulted in a 120-fold rate increase over the uncatalyzed reaction and was 19-fold faster than aniline. | acs.org |
While the oxime bond is generally considered stable under physiological conditions, it is not entirely inert. nih.gov The formation of the oxime is a reversible process, although the equilibrium strongly favors the product. The stability of the oxime linkage is pH-dependent, and it can be susceptible to hydrolysis under strongly acidic conditions over extended periods.
Furthermore, the principle of reversibility is exploited in exchange reactions. For instance, a pre-formed hydrazone bond can be converted to a more stable oxime bond by reacting it with an aminooxy-containing compound. This process, known as hydrazone-oxime exchange, demonstrates the dynamic nature of these linkages. nih.gov The efficiency of this exchange can also be significantly enhanced by catalysts like m-phenylenediamine, which was shown to release and label 15 times more protein from a hydrazide-functionalized support via oxime exchange than aniline over a 3-hour period. nih.gov This controlled reversibility can be a useful tool in specific applications requiring the capture and subsequent release of biomolecules.
Chemo- and Regioselectivity in Complex Biomolecular Environments
The utility of a heterobifunctional linker like Fmoc-aminooxy-PEG12-NHS ester lies in its ability to selectively conjugate two different molecules in a controlled manner. This selectivity operates on two levels: chemoselectivity and regioselectivity.
Chemoselectivity refers to the preferential reaction of a functional group with one type of chemical moiety over others. The linker exhibits excellent chemoselectivity due to its orthogonal reactive ends. The NHS ester reacts specifically with primary amines, while the aminooxy group (after deprotection) reacts exclusively with aldehydes or ketones. glenresearch.comnih.gov This allows for a two-step conjugation where the first reaction at the NHS ester end does not interfere with the latent aminooxy functionality, and vice-versa.
Regioselectivity , the control over which specific functional group on a molecule reacts, is more challenging in complex biomolecules like proteins. While NHS esters are chemoselective for primary amines, a typical protein may contain numerous lysine residues and a single N-terminal α-amine, all of which are potential reaction sites. nih.gov Achieving regioselective labeling at a single desired site (e.g., the N-terminus) is difficult because the ε-amines of lysines are generally more abundant. nih.gov The relative reactivity of these amines is influenced by local factors such as pH and the accessibility of the amino acid side chain. nih.gov Studies have shown that in addition to primary amines, side reactions with the hydroxyl groups of serine, threonine, and tyrosine can occur, further complicating the selectivity profile, particularly depending on pH and adjacent amino acids. nih.gov Similarly, for the oxime ligation step, if a protein contains multiple accessible carbonyl groups (which can be introduced via enzymatic or chemical modification), controlling the site of conjugation requires careful strategy. Advanced techniques, such as manipulating the local environment or using enzymes, are often required to improve the regioselectivity of such conjugations in complex systems. nih.gov
Applications in Bioconjugation and Macromolecular Engineering Research
Strategies for Site-Selective Protein and Peptide Conjugation
The ability to selectively modify proteins and peptides at specific sites is crucial for understanding their function and for the development of novel therapeutics and research reagents. Fmoc-aminooxy-PEG12-NHS ester provides a versatile platform for achieving such selectivity.
N-Terminal and Lysine (B10760008) Side-Chain Modification Protocols in Research
The NHS ester moiety of this compound reacts readily with primary amines on proteins and peptides. The two primary sites for this reaction are the α-amine at the N-terminus and the ε-amine of lysine side chains. Achieving selectivity between these two sites is often possible by carefully controlling the reaction pH. The N-terminal α-amine generally has a lower pKa (around 8) than the ε-amine of lysine (around 10.5). medchemexpress.com By performing the conjugation reaction at a near-physiological pH, the N-terminal amine is more nucleophilic, allowing for preferential modification at this site. Conversely, conducting the reaction at a higher pH (8.5-9.5) increases the reactivity of the lysine side chains. medchemexpress.com
While this pH-dependent selectivity is a valuable tool, it is not always absolute, and the local microenvironment of the amino acid residue can also influence its reactivity. nih.gov For this reason, researchers often employ a combination of pH control and stoichiometric control of the labeling reagent to achieve the desired level of site-selectivity.
Below is a table summarizing typical reaction conditions for N-terminal versus lysine side-chain modification.
| Parameter | N-Terminal Modification | Lysine Side-Chain Modification |
| pH | 7.0 - 8.0 | 8.5 - 9.5 |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 2 hours |
| Stoichiometric Ratio (Linker:Protein) | 1:1 to 5:1 | 5:1 to 20:1 |
This table presents generalized conditions. Optimal conditions may vary depending on the specific protein or peptide.
Approaches for Enhancing Bioconjugate Solubility and Stability in Experimental Models
A significant challenge in the development of bioconjugates is maintaining their solubility and stability, particularly when conjugating hydrophobic molecules. The incorporation of a hydrophilic PEG spacer, such as the 12-unit chain in this compound, is a widely adopted strategy to address this issue. axispharm.combiochempeg.com
The PEG chain is highly hydrated, creating a hydrophilic shell around the conjugate that can prevent aggregation and improve solubility in aqueous buffers. axispharm.com This is particularly beneficial in the construction of antibody-drug conjugates (ADCs), where the attachment of a hydrophobic drug payload can lead to aggregation and loss of efficacy. biochempeg.com Research has shown that the inclusion of PEG linkers can significantly improve the pharmacokinetic properties of ADCs by reducing their clearance rate and improving their stability in circulation. biochempeg.com
Furthermore, the PEG linker can act as a flexible spacer, minimizing steric hindrance between the conjugated molecules and helping to preserve the biological activity of the protein or peptide. precisepeg.com Studies on various protein-polymer conjugates have demonstrated that even monovalent attachment of PEG chains can lead to a significant improvement in protein solubility and a reduction in aggregation. nih.gov
Development of Advanced Bioconjugates for Research Tools
The unique bifunctional nature of this compound makes it a valuable building block for the synthesis of complex bioconjugates used as research tools to probe biological systems.
Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs) as Research Probes
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov These molecules typically consist of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two. nih.gov
The linker plays a critical role in the efficacy of a PROTAC, as its length and composition determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov PEG-based linkers, such as the one found in this compound, are commonly used in PROTAC design due to their ability to improve solubility and provide the necessary spacing between the two ligands. biochempeg.com
In the synthesis of a PROTAC, this compound can be used to first conjugate to a ligand for either the target protein or the E3 ligase via its NHS ester. Following deprotection of the Fmoc group, the resulting aminooxy-functionalized intermediate can then be ligated to the second ligand, which would be appropriately functionalized with an aldehyde or ketone. This modular approach allows researchers to systematically vary the linker length and composition to optimize the degradation of the target protein.
Linker Engineering for Antibody-Drug Conjugate (ADC) Research Platforms
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. peptide.com The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. biochempeg.com
This compound can be utilized in ADC research to develop novel linker designs. The NHS ester allows for conjugation to lysine residues on the antibody. Following attachment of the linker, the cytotoxic payload, modified with an aldehyde or ketone, can be attached after Fmoc deprotection. The PEG12 spacer helps to improve the hydrophilicity of the ADC, which can mitigate the aggregation often caused by hydrophobic drug payloads. biochempeg.com
The use of an oxime linkage, formed from the reaction of the aminooxy group with an aldehyde or ketone, provides a stable connection between the linker and the payload. The stability of this linkage can be tuned by the chemical nature of the aldehyde or ketone, providing researchers with another parameter to optimize in the design of ADCs.
Modification of Oligonucleotides and Nucleic Acids for Research Applications
The functionalization of oligonucleotides and nucleic acids is essential for a wide range of research applications, including the development of diagnostic probes, therapeutic agents, and tools for studying nucleic acid structure and function. This compound can be used to modify oligonucleotides that have been synthesized with a primary amine at a specific position, most commonly the 5'-terminus. sigmaaldrich.com
The conjugation reaction involves dissolving the amine-modified oligonucleotide in a suitable buffer, typically at a pH of around 8.5, and then adding a solution of this compound in an organic solvent such as DMSO. sigmaaldrich.com The reaction is typically allowed to proceed for several hours at room temperature. sigmaaldrich.com The resulting conjugate can then be purified using methods such as ethanol (B145695) precipitation or high-performance liquid chromatography (HPLC). sigmaaldrich.com
The table below outlines a general protocol for the conjugation of an NHS ester to an amine-modified oligonucleotide.
| Step | Procedure |
| 1. Oligonucleotide Preparation | Dissolve the amine-modified oligonucleotide in a conjugation buffer (e.g., 0.091 M sodium borate, pH 8.5) to a final concentration of 0.3-0.8 mM. |
| 2. Linker Preparation | Dissolve this compound in anhydrous DMSO to a concentration of approximately 14 mM. |
| 3. Conjugation Reaction | Add the linker solution to the oligonucleotide solution and incubate for 2 hours at room temperature with gentle shaking. |
| 4. Purification | Purify the conjugate by ethanol precipitation or HPLC to remove excess linker and unconjugated oligonucleotide. |
This is a generalized protocol and may require optimization for specific oligonucleotides and applications.
Following conjugation and deprotection of the Fmoc group, the aminooxy-functionalized oligonucleotide can be further modified by reaction with an aldehyde- or ketone-containing molecule, such as a fluorescent dye, a biotin (B1667282) tag, or another biomolecule, for use in various research applications.
Immobilization of Biomolecules onto Solid Supports for Assays and Sensing Platforms
This compound is a specialized chemical linker designed for the attachment of biomolecules to various surfaces. creative-biolabs.com Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected aminooxy group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester, enables a controlled and stepwise immobilization process. This process is fundamental to the development of robust and sensitive assays, such as microarrays and biosensors.
The immobilization strategy using this linker typically involves a two-stage reaction. Initially, the NHS ester end of the molecule reacts with primary amine groups present on a modified solid support, such as a glass slide, magnetic bead, or gold surface. This reaction forms a stable amide bond, securely anchoring the linker to the surface. The NHS ester is highly reactive towards primary amines at a pH range of 7-9.
Following the attachment of the linker to the solid support, the Fmoc protecting group on the aminooxy terminus is removed under mild basic conditions. This deprotection step exposes the reactive aminooxy group. Biomolecules that have been engineered to contain an aldehyde or ketone group can then be introduced. The aminooxy group reacts specifically with the aldehyde or ketone to form a stable oxime bond. This highly specific and efficient reaction, known as oxime ligation, ensures that the biomolecule is attached to the surface in a controlled and oriented manner.
The inclusion of the PEG12 spacer is crucial for the functionality of the resulting assay or sensor. This hydrophilic spacer extends the immobilized biomolecule away from the surface of the solid support, which can help to:
Reduce Non-specific Binding: The PEG chain creates a hydrophilic barrier that can minimize the unwanted adsorption of other proteins or molecules from the sample, leading to lower background noise and higher signal-to-noise ratios in assays.
Enhance Accessibility: By physically separating the biomolecule from the surface, the PEG spacer ensures that the active sites of the biomolecule are accessible for interaction with its target analyte. This is particularly important for large biomolecules like antibodies and enzymes, where proper orientation is critical for their biological activity.
Improve Solubility: The hydrophilic nature of the PEG linker can help to maintain the solubility and stability of the immobilized biomolecule in aqueous buffers.
While specific research detailing the use of this compound in published literature for assays and sensing platforms is not extensively available, the principles of its application are well-established based on the known reactivity of its functional groups. The following table illustrates hypothetical data from a study comparing the performance of an antibody-based sensor prepared with and without this linker, demonstrating the expected improvements in performance.
| Immobilization Strategy | Antibody Surface Density (ng/mm²) | Analyte Binding Capacity (RU) | Non-specific Binding (%) |
|---|---|---|---|
| Direct Adsorption | 1.5 | 85 | 25 |
| This compound | 1.2 | 150 | 5 |
The data in this hypothetical table illustrates that while the surface density of the antibody might be slightly lower with the linker due to the spacing effect of the PEG chain, the analyte binding capacity is significantly enhanced. This is attributed to the improved orientation and accessibility of the antibody's antigen-binding sites. Furthermore, the non-specific binding is markedly reduced, a direct benefit of the hydrophilic PEG spacer. These combined effects would lead to a more sensitive and reliable assay or sensing platform.
Applications in Advanced Materials Science and Nanotechnology Research
Engineering of Functional Polymeric Systems and Hydrogels
The unique chemical reactivity of Fmoc-aminooxy-PEG12-NHS ester makes it an invaluable tool for the engineering of sophisticated polymeric systems, particularly hydrogels with tunable properties for biomedical research.
Formation of Crosslinked Networks for Tissue Engineering Research
In tissue engineering, the creation of biocompatible and biodegradable scaffolds that mimic the native extracellular matrix (ECM) is a primary objective. This compound facilitates the formation of such scaffolds through the generation of crosslinked hydrogel networks. The process typically involves a multi-arm PEG molecule functionalized with either aminooxy or aldehyde groups.
For instance, a hydrogel can be formed by reacting a multi-arm PEG-aminooxy polymer with a polymer containing aldehyde groups. The aminooxy groups on the PEG can be introduced by reacting a multi-arm PEG-NHS ester with an excess of a molecule containing both an amine and a protected aminooxy group, followed by deprotection. This approach allows for the creation of hydrogels with controlled mechanical properties and degradation profiles, which are essential for supporting cell growth and tissue regeneration. The formation of stable oxime bonds between the components results in a durable and biocompatible hydrogel network suitable for encapsulating cells and promoting tissue formation. Research has demonstrated that such oxime-linked hydrogels can support the adhesion and proliferation of mesenchymal stem cells, highlighting their potential in regenerative medicine.
Controlled Release Systems Design in Materials Science
The precise control over network formation afforded by linkers like this compound is also highly beneficial for the design of controlled release systems. By adjusting the crosslinking density of the hydrogel, the diffusion of encapsulated therapeutic agents can be modulated.
Hydrogels designed for controlled release often utilize biodegradable linkages. While oxime linkages are generally stable, the hydrogel backbone can be engineered to degrade under specific physiological conditions, such as through hydrolysis of ester bonds or enzymatic cleavage of peptide sequences incorporated into the polymer network. This degradation leads to the gradual release of the entrapped molecules. The ability to tune the degradation rate, and thus the release kinetics, is a key advantage in developing long-acting therapeutic formulations.
| Property | Description | Research Finding |
| Crosslinking Chemistry | Formation of stable oxime bonds between aminooxy and aldehyde/ketone groups. | Provides a robust and biocompatible hydrogel network. |
| Tunable Mechanics | The mechanical properties of the hydrogel can be controlled by varying the concentration and molecular weight of the PEG precursors. | Storage modulus of similar oxime-linked hydrogels can be tuned over a wide range, for example, from 0.3 kPa to over 15 kPa. nih.gov |
| Biocompatibility | The use of PEG components minimizes immunogenicity and non-specific protein adsorption. | Hydrogels formed via oxime ligation have been shown to support high cell viability and proliferation. |
| Controlled Degradation | The hydrogel network can be designed to degrade via hydrolysis or enzymatic cleavage. | Allows for the sustained release of encapsulated therapeutics over extended periods. |
Surface Functionalization for Bio-interfaces and Diagnostics Development
The ability to modify surfaces at the molecular level is critical for the development of advanced bio-interfaces and diagnostic tools. This compound provides a robust method for achieving specific and controlled surface functionalization.
Modification of Research Substrates for Enhanced Biocompatibility
A significant challenge in the development of implantable devices and in vitro cell culture platforms is the prevention of non-specific protein adsorption, which can lead to biofouling and a foreign body response. The hydrophilic and flexible nature of the PEG chain in this compound makes it an excellent candidate for creating protein-resistant surfaces.
Surfaces containing primary amine groups can be readily modified by reacting them with the NHS ester end of the linker. This covalent attachment of PEG chains creates a hydrated layer that sterically hinders the approach of proteins, thereby enhancing the biocompatibility of the substrate. This strategy has been successfully employed to reduce protein adsorption on a variety of materials, including gold and silicon-based surfaces.
Integration into Sensor and Bioimaging Probe Development
In the realm of diagnostics, the specific immobilization of biorecognition elements, such as antibodies or enzymes, is paramount for the sensitivity and specificity of biosensors. This compound offers a two-step approach to achieve this. First, a surface can be functionalized with a molecule containing an aldehyde or ketone group. Subsequently, an antibody or enzyme, previously modified with the this compound via its amine residues, can be deprotected and specifically attached to the surface through an oxime bond. This method ensures a controlled orientation of the biomolecule, which is often crucial for its activity.
Similarly, in bioimaging, fluorescent probes and quantum dots can be conjugated to targeting ligands, such as antibodies or peptides, using this linker. The NHS ester can react with amine groups on the targeting ligand, and the deprotected aminooxy group can then be used to attach the imaging agent, which has been functionalized with an aldehyde or ketone. This approach allows for the creation of highly specific and stable bioimaging probes.
| Application | Surface Modification Strategy | Key Outcome |
| Enhanced Biocompatibility | Covalent attachment of PEG chains to surfaces via NHS ester chemistry. | Significant reduction in non-specific protein adsorption and enhanced biocompatibility. |
| Biosensor Development | Controlled immobilization of enzymes or antibodies on sensor surfaces using a two-step aminooxy-aldehyde/ketone ligation. | Improved sensor sensitivity and specificity due to controlled biomolecule orientation. |
| Bioimaging Probes | Conjugation of targeting ligands to fluorescent dyes or quantum dots via the heterobifunctional linker. | Creation of stable and specific probes for cellular and in vivo imaging. |
Nanoparticle Functionalization for Research-Oriented Delivery Systems
The surface functionalization of nanoparticles is a critical aspect of designing effective drug delivery systems. PEGylation, the process of attaching PEG chains to a nanoparticle surface, is a widely used strategy to improve the pharmacokinetic profile of nanocarriers. This compound provides a versatile tool for the advanced functionalization of nanoparticles.
By reacting the NHS ester of the linker with amine groups present on the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, or inorganic nanoparticles), a PEGylated surface is created. This PEG layer shields the nanoparticles from opsonization and clearance by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.
Furthermore, the terminal aminooxy group (after deprotection of the Fmoc group) can be used for the site-specific attachment of targeting ligands that have been modified to contain an aldehyde or ketone group. This allows for the development of actively targeted drug delivery systems that can selectively accumulate at the desired site of action, thereby enhancing therapeutic efficacy and reducing off-target side effects. The ability to control both the PEGylation and the attachment of targeting moieties makes this compound a valuable component in the design of next-generation nanomedicines.
| Nanoparticle System | Functionalization Approach | Primary Advantage | Research Findings |
| Liposomes | Reaction of NHS ester with amine-containing lipids. | Improved circulation time and stability. | PEGylation of liposomes significantly enhances their in vivo performance. |
| Polymeric Nanoparticles | Covalent attachment of the linker to the nanoparticle surface. | Reduced immunogenicity and enhanced drug loading. | PEGylated nanoparticles exhibit prolonged systemic circulation. nih.gov |
| Quantum Dots | Conjugation of targeting biomolecules via the linker for bioimaging. | Enhanced stability in biological media and targeted imaging capabilities. | Amine-derivatized PEG on quantum dots allows for covalent attachment of antibodies, reducing non-specific interactions. nih.gov |
| Magnetic Nanoparticles | Surface modification for drug delivery and imaging. | Biocompatibility and dual functionality for theranostics. | PEG-functionalized magnetic nanoparticles can be used for sustained drug release and as MRI contrast agents. nih.gov |
Emerging Research Trends and Future Perspectives for Fmoc Aminooxy Peg12 Nhs Ester
Integration with Advanced Bioorthogonal Chemistry Methodologies
The aminooxy functionality of Fmoc-aminooxy-PEG12-NHS ester is central to its application in advanced bioorthogonal chemistry, primarily through oxime ligation. This reaction involves the chemoselective condensation of the aminooxy group with an aldehyde or ketone to form a stable oxime bond. nih.gov This ligation is highly bioorthogonal as aldehydes, ketones, and aminooxy groups are largely absent from biological systems, ensuring that the reaction proceeds with high specificity and minimal side reactions with endogenous molecules. nih.gov
Recent advancements have focused on accelerating the kinetics of oxime ligation, which is crucial for applications involving low reactant concentrations or time-sensitive processes like radiolabeling. The use of catalysts, such as aniline (B41778) and its derivatives, has been shown to significantly increase the rate of oxime formation, making it a more efficient tool for bioconjugation. nih.gov The stability of the resulting oxime bond at physiological pH is a key advantage over other imine-based conjugations like hydrazones.
The versatility of oxime ligation allows for its seamless integration with other bioorthogonal reactions, such as click chemistry (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition). This orthogonality enables the sequential or simultaneous labeling of biomolecules with multiple probes, facilitating the construction of highly complex and functional molecular systems. The this compound, with its protected aminooxy group, is particularly well-suited for solid-phase peptide synthesis (SPPS), where the Fmoc group can be selectively removed to expose the aminooxy functionality for subsequent on-resin or in-solution ligation.
| Feature | Description | Relevance to Bioorthogonal Chemistry |
| Aminooxy Group | A nucleophilic functional group (-ONH2) that reacts with aldehydes and ketones. | Forms a stable oxime bond under mild, physiological conditions. |
| Oxime Ligation | The condensation reaction between an aminooxy group and a carbonyl group. | A highly chemoselective and bioorthogonal reaction. |
| Reaction Kinetics | Can be accelerated with catalysts like aniline. | Enables efficient conjugation even at low concentrations. |
| Orthogonality | Compatible with other bioorthogonal reactions like click chemistry. | Allows for multi-functionalization of biomolecules. |
Rational Design of Multifunctional Scaffolds for Complex Molecular Assemblies
The rational design of multifunctional scaffolds is a rapidly advancing area in materials science and regenerative medicine, aiming to create synthetic environments that mimic the complexity of the natural extracellular matrix (ECM). This compound serves as a valuable building block in the construction of such scaffolds due to its defined structure and versatile reactive handles.
The dual functionalities of the linker allow for the controlled and sequential attachment of different bioactive molecules. For instance, the NHS ester can be used to immobilize the linker onto a primary amine-containing polymer backbone, while the deprotected aminooxy group can be used to conjugate peptides, growth factors, or other signaling molecules containing a carbonyl group. This modular approach enables the creation of scaffolds with precisely controlled chemical and biological properties, tailored to specific applications in tissue engineering and drug delivery.
Innovations in Targeted Molecular Probe Development and Research Tools
The development of highly specific molecular probes is essential for understanding complex biological processes and for diagnostic applications. This compound is a key component in the synthesis of a new generation of targeted probes, including those used in fluorescence imaging and proteomics.
The NHS ester functionality allows for the straightforward conjugation of the linker to primary amines present in targeting ligands such as antibodies, peptides, or small molecules. purepeg.compurepeg.com This reaction forms a stable amide bond. purepeg.com Following the deprotection of the Fmoc group, the exposed aminooxy group can then be used to attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, that has been modified to contain an aldehyde or ketone.
The PEG spacer in these probes plays a crucial role in improving their pharmacokinetic and pharmacodynamic properties. purepeg.com It can enhance the solubility of hydrophobic probes, reduce their immunogenicity, and prolong their circulation time in vivo. Furthermore, the PEG chain can act as a shield, minimizing non-specific interactions between the probe and other biological molecules, thereby improving the signal-to-noise ratio in imaging applications.
| Component | Function in Probe Development |
| NHS Ester | Covalently attaches the linker to a targeting moiety (e.g., antibody, peptide) via primary amines. purepeg.compurepeg.com |
| PEG Spacer | Increases solubility, reduces immunogenicity, and minimizes non-specific binding. purepeg.com |
| Aminooxy Group | Allows for the specific attachment of a reporter molecule (e.g., fluorophore, biotin) via oxime ligation. |
| Fmoc Group | Provides orthogonal protection of the aminooxy group during synthesis. |
Role in High-Throughput Screening and Proteomic Research Platforms
In the realm of high-throughput screening (HTS) and proteomics, this compound is an enabling tool for the design and synthesis of chemical probes for target identification and validation. One prominent application is in the field of activity-based protein profiling (ABPP), a powerful chemical proteomic strategy used to study enzyme function directly in complex biological systems. wikipedia.org
ABPP utilizes active site-directed chemical probes that covalently label active enzymes. The modular nature of this compound allows for its incorporation into the design of such probes. For example, a reactive group designed to target a specific enzyme class can be coupled to the NHS ester end of the linker. After deprotection, the aminooxy group can be used to attach a reporter tag, such as biotin for affinity purification and mass spectrometry-based identification, or a fluorophore for visualization on gels.
The use of oxime ligation for reporter tag attachment provides a reliable and specific method for probe synthesis. In the context of HTS, libraries of potential enzyme inhibitors can be screened by competing with the binding of an activity-based probe. The signal from the reporter tag provides a readout of enzyme activity, allowing for the rapid identification of potent and selective inhibitors. nih.gov The PEG linker in these probes can also be advantageous in cellular and in vivo ABPP studies by improving probe solubility and cell permeability.
The application of oxime ligation in combination with fragment-based screening represents another powerful approach. An aminooxy-containing peptide or protein can be used as a scaffold to screen a library of aldehyde- or ketone-containing small molecule fragments. nih.gov This "tethering" strategy can identify fragments that bind to a target protein with enhanced affinity due to their linkage to the parent scaffold, facilitating the discovery of new drug leads. nih.gov
Analytical Techniques for Research Characterization of Fmoc Aminooxy Peg12 Nhs Ester Conjugates
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of the Fmoc-aminooxy-PEG12-NHS ester linker itself and can be used to analyze smaller bioconjugates, such as those involving peptides. While NMR of large protein conjugates is complex, it can provide detailed atomic-level information, confirming the presence of the characteristic peaks from the fluorenylmethyloxycarbonyl (Fmoc) group and the polyethylene (B3416737) glycol (PEG) spacer.
Mass Spectrometry (MS) is the primary tool for characterizing larger bioconjugates. Electrospray Ionization (ESI) MS is commonly used to determine the molecular weight of the final conjugate with high accuracy. enovatia.com This analysis confirms the covalent attachment of the linker by identifying a mass increase corresponding to the molecular weight of the incorporated linker moiety. Deconvolution of the resulting mass spectrum for a protein conjugate reveals a distribution of species, each corresponding to a different number of attached linkers. enovatia.com This allows for the determination of the average linker-to-protein ratio. For example, the addition of each Fmoc-aminooxy-PEG12- moiety (following reaction of the NHS ester and loss of the NHS group) results in a specific mass shift.
Table 1: Expected Mass Shifts in Mass Spectrometry Analysis
| Component | Reaction/Loss | Resulting Mass Added (Da) |
|---|---|---|
| This compound | Initial Reagent | 953.05 |
| N-hydroxysuccinimide (NHS) | Leaving Group | -115.09 |
| Fmoc-aminooxy-PEG12-amide moiety | Net Mass Addition per Conjugation | ~837.96 |
Note: The exact mass may vary slightly based on isotopic distribution.
Chromatographic Techniques for Purity and Conjugation Assessment (e.g., High-Performance Liquid Chromatography)
Chromatographic methods are essential for assessing the purity of the bioconjugate and separating it from unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique used for this purpose. sigmaaldrich.com Different HPLC methods can be employed depending on the properties of the biomolecule.
Reverse-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. Since the this compound linker adds a component with a different hydrophobicity profile to the biomolecule, RP-HPLC can often resolve the unconjugated biomolecule, the final conjugate, and different conjugated species.
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius. It is useful for removing excess, unreacted linker and can detect aggregation of the bioconjugate, which may occur during the conjugation or purification process.
The purity of the conjugate is determined by integrating the peak areas in the chromatogram. HPLC is also a crucial step in the purification process to isolate the desired conjugate from the reaction mixture. sigmaaldrich.com
Characterization of Conjugation Efficiency and Site Specificity
Beyond confirming that conjugation has occurred, it is critical to understand its efficiency and the specific sites of attachment on the biomolecule.
Conjugation efficiency is often described as the average number of linkers per biomolecule (e.g., linker-to-protein ratio). As mentioned, this can be determined from the deconvoluted mass spectrum, which shows a distribution of species with zero, one, two, or more linkers attached. enovatia.com HPLC can also provide a quantitative assessment by comparing the peak area of the conjugated product to that of the unreacted biomolecule.
Site specificity determines which specific amino acid residues on a protein have been modified. The NHS ester functionality of the linker primarily targets the primary amines of lysine (B10760008) residues and the N-terminus of the polypeptide chain. thermofisher.com Determining the exact location of conjugation is typically achieved using a "bottom-up" proteomics approach involving mass spectrometry.
The bioconjugate is enzymatically digested into smaller peptides using a protease like trypsin.
The resulting peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The MS/MS fragmentation data is used to identify the specific peptides that contain the mass of the linker, thereby pinpointing the exact lysine residue or the N-terminus that was modified. nih.gov
This analysis is crucial for understanding structure-function relationships, as conjugation at different sites can have varying impacts on the biological activity of the protein. Studies have shown that for NHS ester chemistry, the reaction kinetics and accessibility of the amine groups influence the final distribution of conjugation sites. nih.gov
Methods for Analyzing Bioconjugate Integrity and Stability in Experimental Systems
After synthesis and purification, the integrity and stability of the this compound conjugate must be evaluated under relevant experimental conditions (e.g., storage buffers, physiological conditions).
Bioconjugate integrity refers to ensuring the molecule remains intact. The primary bonds formed during conjugation—an amide bond from the NHS ester reaction and an oxime bond from the aminooxy reaction—are generally stable. thermofisher.cominterchim.fr Analytical techniques are used to monitor for any degradation, such as cleavage of the linker or fragmentation of the biomolecule.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) can be used to monitor the molecular weight of a protein conjugate over time. Any degradation would result in the appearance of lower molecular weight bands.
SEC-HPLC is used to detect the formation of aggregates (high molecular weight species) or fragments (low molecular weight species) over time.
Stability studies involve incubating the conjugate under various conditions (e.g., different pH values, temperatures, exposure to plasma or serum) and analyzing samples at different time points. The remaining intact conjugate is quantified, typically by HPLC or MS, to determine its half-life and degradation pathways in a given experimental system. This is critical for ensuring that the bioconjugate remains intact and functional for the duration of its intended application.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-hydroxysuccinimide (NHS) |
| Tris |
| Glycine |
| Trypsin |
Q & A
Q. What are the critical considerations for synthesizing Fmoc-aminooxy-PEG12-NHS ester in peptide conjugation experiments?
The synthesis involves coupling the aminooxy group to PEG12-NHS ester under anhydrous conditions, typically using a carbodiimide coupling agent (e.g., DCC) to activate the carboxyl group. Key steps include maintaining pH 7–8 with a buffer like sodium bicarbonate to stabilize the NHS ester reactivity . Purification via reverse-phase HPLC ensures removal of unreacted Fmoc-protected intermediates, as residual impurities can hinder subsequent bioconjugation reactions .
Q. How does the PEG12 spacer in this compound influence peptide solubility and steric accessibility?
The PEG12 spacer enhances aqueous solubility of hydrophobic peptide sequences by introducing hydrophilic ethylene oxide units. It also reduces steric hindrance during conjugation, enabling efficient oxime ligation between the aminooxy group and ketone-modified biomolecules. Studies suggest PEG12’s optimal length balances flexibility and spatial separation, critical for preserving target binding affinity .
Q. What are the recommended storage conditions to prevent hydrolysis of the NHS ester moiety?
Store the compound in anhydrous DMF or DMSO at −20°C under inert gas (e.g., argon) to minimize hydrolysis. Lyophilized powders should be desiccated with silica gel and protected from light, as moisture and UV exposure degrade the NHS ester . Pre-aliquoting into single-use vials reduces freeze-thaw cycles, which accelerate decomposition .
Q. How can researchers validate the purity and functional integrity of this compound prior to use?
Analytical methods include:
- HPLC : Monitor retention time and peak symmetry to confirm >95% purity .
- Mass spectrometry (MS) : Verify molecular weight (expected ~1,000–1,200 Da range) and detect side products like hydrolyzed NHS esters .
- Functional assay : Test reactivity with a model ketone (e.g., 4-acetylphenylalanine) and quantify oxime formation via UV-Vis at 280 nm .
Q. What are common side reactions during this compound conjugation, and how can they be mitigated?
Hydrolysis of the NHS ester to a carboxylate is the primary side reaction, which competes with amine/aminooxy coupling. Mitigation strategies:
- Use fresh, anhydrous solvents (e.g., DMF) and minimize reaction time (<2 hours).
- Add a 5–10% molar excess of the aminooxy component to drive the reaction forward .
- Avoid basic conditions (pH >9), which accelerate NHS ester degradation .
Advanced Research Questions
Q. How can researchers optimize oxime ligation kinetics using this compound in complex biological matrices?
Kinetic optimization requires balancing pH, temperature, and catalyst use:
- pH 4–5 : Enhances nucleophilicity of the aminooxy group while minimizing NHS ester hydrolysis.
- Aniline catalysis (1–5 mM) : Accelerates oxime formation by 10–100-fold via imine intermediate stabilization .
- Temperature : Reactions at 37°C improve diffusion rates but may require shorter incubation times (30–60 minutes) to preserve NHS ester activity .
Q. What experimental controls are essential when troubleshooting failed conjugations with this reagent?
Include:
- Negative control : Omit the aminooxy-PEG12 reagent to confirm ligation specificity.
- Hydrolysis control : Pre-incubate the NHS ester in aqueous buffer to quantify non-reactive carboxylate formation.
- Competitive assay : Add free hydroxylamine to test if side reactions (e.g., disulfide scrambling) interfere .
Q. How does this compound compare to maleimide-based linkers for site-specific protein modification?
Unlike maleimide-thiol chemistry, oxime ligation is orthogonal to cysteine residues, enabling site-specific modification of ketone-tagged proteins. Advantages include:
Q. What strategies prevent PEG12-induced aggregation in peptide-drug conjugates synthesized with this reagent?
PEG12’s hydrophilicity can mask hydrophobic drug moieties, but aggregation may occur at high concentrations. Solutions:
Q. How can researchers integrate this compound into multi-step solid-phase peptide synthesis (SPPS) workflows?
Incorporate the reagent during side-chain functionalization:
- On-resin : After Fmoc deprotection, react the aminooxy group with a ketone-bearing building block.
- Post-SPPS : Cleave the peptide, purify, and conjugate the NHS ester in solution.
Note: PEG spacers may interfere with resin swelling; use low-crosslinked polystyrene resins (1% DVB) for optimal efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
